Streptolydigin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La streptolydigine (Stl) est un antibiotique naturel qui inhibe l'élongation de la chaîne d'acide nucléique en se liant à l'ARN polymérase bactérienne. Elle arrête efficacement la synthèse de l'ARN dans les cellules bactériennes, ce qui en fait un agent antimicrobien puissant. Notamment, la streptolydigine cible sélectivement l'ARN polymérase bactérienne sans affecter l'ARN polymérase eucaryote .

Applications De Recherche Scientifique

Streptolydigin has diverse applications:

Antibacterial Activity: It exhibits potent antibacterial effects against Gram-positive bacteria.

Chemical Biology: Researchers use this compound to study transcription processes and RNA polymerase inhibition.

Drug Development: Its unique mechanism of action makes it an interesting lead compound for developing novel antibiotics.

Mécanisme D'action

Target of Action

Streptolydigin, also known as Portamycin, primarily targets the RNA polymerase in bacteria . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

This compound inhibits the activity of RNA polymerase by binding to it and blocking nucleic acid chain elongation . Specifically, it inhibits the assembly of the RNA polymerase II transcription complex and DNA polymerase III transcription . This interaction halts RNA synthesis inside the bacterial cell, thereby inhibiting its growth .

Biochemical Pathways

It is known that the compound’s action disrupts the normal transcription process in bacteria, which can have downstream effects on various cellular functions

Result of Action

The primary result of this compound’s action is the inhibition of RNA synthesis in bacterial cells . By blocking the activity of RNA polymerase, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain conditions can affect bacterial respiration, which in turn can impact the susceptibility of bacteria to this compound . Additionally, the presence of exogenous compounds, such as glutamate and proline, can alter the metabolic homeostasis of bacteria and influence the effectiveness of this compound .

Méthodes De Préparation

Voies de synthèse : La streptolydigine peut être synthétisée par différentes voies, mais une méthode courante implique les étapes suivantes :

Formation du noyau d'acide tétramique : À partir d'un précurseur approprié, une série de transformations chimiques conduisent à la formation du noyau d'acide tétramique de la streptolydigine.

Fonctionnalisation et oxydation : D'autres réactions introduisent des groupes fonctionnels et oxydent des positions spécifiques pour produire le composé final.

Production industrielle : La production industrielle de la streptolydigine implique la fermentation par des espèces de Streptomyces. Ces bactéries produisent naturellement de la streptolydigine, qui peut ensuite être isolée et purifiée pour un usage pharmaceutique.

Analyse Des Réactions Chimiques

La streptolydigine subit plusieurs réactions chimiques :

Oxydation : Elle peut être oxydée à des sites spécifiques, ce qui conduit à des dérivés modifiés.

Substitution : Des réactions impliquant la substitution de groupes fonctionnels se produisent, affectant son activité biologique.

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent également se produire.

Les réactifs et les conditions courants utilisés dans ces réactions varient en fonction de la voie de synthèse spécifique. Les principaux produits formés comprennent des dérivés aux propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

La streptolydigine a des applications diverses :

Activité antibactérienne : Elle présente des effets antibactériens puissants contre les bactéries Gram-positives.

Biologie chimique : Les chercheurs utilisent la streptolydigine pour étudier les processus de transcription et l'inhibition de l'ARN polymérase.

Développement de médicaments : Son mécanisme d'action unique en fait un composé de départ intéressant pour le développement de nouveaux antibiotiques.

5. Mécanisme d'action

La streptolydigine se lie à l'ARN polymérase bactérienne, stabilisant spécifiquement une conformation active de centre à pont droit-hélice. Ce faisant, elle empêche l'élongation de la chaîne d'ARN, perturbant l'expression génique bactérienne. Notamment, elle n'affecte pas les ARN polymérases eucaryotes .

Comparaison Avec Des Composés Similaires

La streptolydigine se distingue par son inhibition sélective de l'ARN polymérase bactérienne. Des composés similaires comprennent la rifampicine (qui cible également l'ARN polymérase) et d'autres antibiotiques à base d'acide tétramique.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Streptolydigin involves the condensation of two molecules of 3-methylcrotonic acid to form the diketone intermediate, which is then cyclized to form the Streptolydigin core structure. The final steps involve the addition of the side chains and the deprotection of the functional groups.", "Starting Materials": [ "3-methylcrotonic acid", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Benzene", "Ethyl acetate", "Diethyl ether", "Triethylamine", "Methyl iodide", "Bromine", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of 3-methylcrotonic acid with sodium hydroxide to form the sodium salt", "Step 2: Esterification of the sodium salt with acetic anhydride to form the corresponding ester", "Step 3: Cyclization of the ester with methanol and hydrochloric acid to form the diketone intermediate", "Step 4: Cyclization of the diketone intermediate with benzene and ethyl acetate in the presence of triethylamine to form the Streptolydigin core structure", "Step 5: Addition of the side chains using methyl iodide and bromine", "Step 6: Deprotection of the functional groups using sodium bicarbonate and hydrochloric acid", "Step 7: Purification of the final product using sodium chloride and water" ] } | |

Numéro CAS |

7229-50-7 |

Formule moléculaire |

C32H44N2O9 |

Poids moléculaire |

600.7 g/mol |

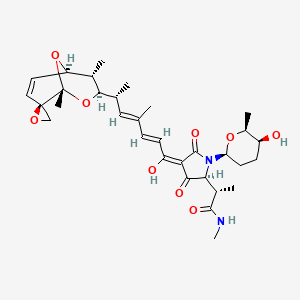

Nom IUPAC |

(2S)-2-[(2S,4E)-4-[(2E,4E)-6-[(1R,3R,4S,5R,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide |

InChI |

InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17?,18-,19-,20-,21-,23+,24-,26-,28+,31+,32+/m0/s1 |

Clé InChI |

KVTPRMVXYZKLIG-HYUQTWEOSA-N |

SMILES isomérique |

C[C@H]1[C@H]2C=C[C@@]3(CO3)[C@](O2)(O[C@@H]1C(C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)[C@@H]5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/O)C |

SMILES |

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C |

SMILES canonique |

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Streptolydigin; Antibiotic D-45; Portamycin; NSC 3360; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

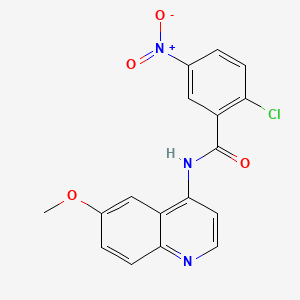

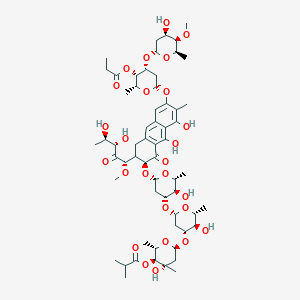

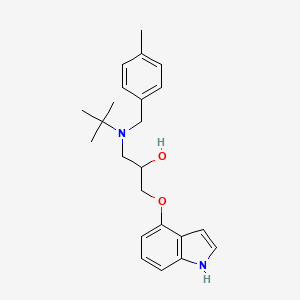

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)